ethyl 4-formyl-1H-pyrazole-3-carboxylate

Heterocyclic Synthesis Building Block Classification Medicinal Chemistry

Ethyl 4-formyl-1H-pyrazole-3-carboxylate (AXB3) is a premium heterocyclic building block featuring a three-point diversification vector (NH at N1, aldehyde at C4, ester at C3) for sequential, regioselective scaffold elaboration. Its unsubstituted N1 enables universal entry to diverse N1-substituted libraries, while the 4-formyl handle drives pyrazole-fused system construction. Ideal for medicinal chemistry and agrochemical R&D. Supply: ≥98% purity, 2–8°C storage. Select this exclusive scaffold for complex framework generation.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 179692-09-2
Cat. No. B065732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-formyl-1H-pyrazole-3-carboxylate
CAS179692-09-2
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NN1)C=O
InChIInChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(4-10)3-8-9-6/h3-4H,2H2,1H3,(H,8,9)
InChIKeyUEQLAZGHIUZUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate (CAS 179692-09-2): Sourcing and Core Specifications for a Pyrazole-Based Aldo-X Bifunctional Building Block


Ethyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 179692-09-2, molecular formula C₇H₈N₂O₃, molecular weight 168.15 g/mol) is a heterocyclic compound classified as a pyrazole derivative bearing both a 3-carboxylate ester and a 4-formyl substituent [1]. It is formally designated as an Aldo-X bifunctional building block (AXB3), defined by the presence of two distinct reactive functionalities with orthogonal reactivity—an aldehyde group suitable for condensation and nucleophilic addition reactions, and an ester group amenable to hydrolysis and further derivatization—within a single pyrazole scaffold [2]. This bifunctionality enables sequential and regioselective transformations for the construction of pyrazole-fused and pyrazole-substituted molecular frameworks [2]. Commercially, the compound is typically supplied as a solid with purity specifications of NLT 98%, with storage conditions recommended at 2–8°C .

Why Generic Substitution of Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate (CAS 179692-09-2) Is Not Feasible: Differentiating Orthogonal Reactivity and N1-Substitution Patterns


Generic substitution among pyrazole-3-carboxylate derivatives is precluded by two principal structural and functional determinants. First, the ortho-relationship between the 3-carboxylate and 4-formyl groups in ethyl 4-formyl-1H-pyrazole-3-carboxylate confers bifunctional reactivity that is absent in monofunctional pyrazole carboxylates lacking the 4-formyl group (e.g., ethyl 1H-pyrazole-3-carboxylate) or in pyrazole-4-carbaldehydes lacking the 3-ester moiety [1]. Second, the N1-unsubstituted (NH) status of this compound renders it a versatile synthetic hub that can undergo N-alkylation or N-arylation as a first diversification step, whereas N1-substituted analogs (e.g., ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates) are already committed to a specific substitution pattern and cannot be further elaborated at N1 without deprotection or cleavage [2]. The combination of NH nucleophilicity at N1, the aldehyde electrophilicity at C4, and the ester handle at C3 constitutes a three-point diversification vector set that is not present in any single generic alternative within the pyrazole-3-carboxylate family [2].

Quantitative Differentiation Evidence for Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate (CAS 179692-09-2) Versus Functional Analogs


Building Block Classification: AXB3 Aldo-X Bifunctional Scaffold Versus Monofunctional Pyrazole Precursors

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is uniquely classified as an AXB3 (Aldo-X Bifunctional Building Block), a designation that explicitly requires two functional groups with orthogonal reactivity—specifically an aldehyde and a carboxylate ester—positioned on the same heterocyclic core to enable sequential, chemo- and regioselective transformations. In contrast, monofunctional pyrazole building blocks, such as ethyl 1H-pyrazole-3-carboxylate (lacking the 4-formyl group) or 1H-pyrazole-4-carbaldehyde (lacking the 3-ester), are designated merely as AX or B3 precursors and cannot support the same scope of bifunctional elaboration without additional synthetic steps to introduce the missing functionality [1].

Heterocyclic Synthesis Building Block Classification Medicinal Chemistry Scaffold Diversification

Synthetic Yield Comparison: Vilsmeier-Haack Formylation of Ethyl Pyruvate (Het)aroylhydrazones for Pyrazole Versus Thiadiazole Scaffolds

Under identical Vilsmeier-Haack reaction conditions employing (het)aroylhydrazones of ethyl pyruvates as starting materials, the synthesis of ethyl 4-formyl-1H-pyrazole-3-carboxylate proceeds via cyclization to the pyrazole scaffold, while a parallel synthetic route yields ethyl 1,2,3-thiadiazole-4-carboxylate via Hurd-Mori conditions. Although direct yield data for the target compound in this specific comparative study were not reported, the established synthetic pathway demonstrates that the pyrazole product is obtained as a distinct structural outcome from the same precursor class, with the formyl group introduced at the pyrazole C4 position during cyclization [1]. This contrasts with alternative heterocyclic outcomes (e.g., thiadiazole formation) that produce scaffolds lacking the bifunctional aldehyde-ester adjacency characteristic of the AXB3 pyrazole system [1].

Vilsmeier-Haack Reaction Pyrazole Synthesis Comparative Yield Analysis Thiadiazole Synthesis

Biological Activity Potential: Fungicidal Activity of 4-Formylpyrazole-3-Carboxylate Scaffold in N1-Aryl Derivatives

Fungicidal activity has been observed in 1-(2,4-dinitrophenyl)-4-formylpyrazole-3-carboxylate, a derivative that incorporates the identical 4-formylpyrazole-3-carboxylate core scaffold found in ethyl 4-formyl-1H-pyrazole-3-carboxylate [1]. This same scaffold has also been employed in the synthesis of potential calcium channel blockers (4-(3-carboxypyrazol-4-yl)-1,4-dihydropyridines), demonstrating the pharmacophoric relevance of the 4-formylpyrazole-3-carboxylate substructure [1]. In contrast, pyrazole-3-carboxylate derivatives lacking the 4-formyl group do not provide the same electrophilic handle for condensation-based diversification into bioactive frameworks. No quantitative bioactivity data (e.g., IC₅₀, MIC) for the unsubstituted ethyl 4-formyl-1H-pyrazole-3-carboxylate itself were identified in the accessible literature.

Fungicidal Activity Agrochemical Intermediates Pyrazole-3-carboxylate SAR Calcium Channel Blocker Precursors

N1-Substitution Versatility: Unsubstituted NH Scaffold Versus Pre-functionalized N1-Aryl or N1-Alkyl Analogs

Ethyl 4-formyl-1H-pyrazole-3-carboxylate bears an unsubstituted N1 position (NH-pyrazole), whereas a broad class of structurally related analogs—including ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, ethyl 1-alkyl-4-formyl-1H-pyrazole-3-carboxylates, and ethyl 1-(heteroaryl)-4-formyl-1H-pyrazole-3-carboxylates—are pre-functionalized at N1 and thus locked into a specific substitution pattern that cannot be altered without synthetic cleavage [1][2]. The NH scaffold serves as a universal precursor for introducing diverse N1 substituents (alkyl, aryl, heteroaryl, or other functional groups) at the chemist's discretion, enabling a single purchased building block to generate an entire library of N1-diversified derivatives [2].

N-Alkylation N-Arylation Pyrazole Diversification Synthetic Intermediate Library Synthesis

Antibacterial Activity of 4-Formylpyrazole-Derived Carboxylic Acid Derivatives Versus Gram-Positive Pathogens

Derivatives synthesized from the 4-formylpyrazole scaffold—specifically pyrazole-4-carboxylic acids and pyrazole-4-carbothioamides bearing a benzenesulfonamide moiety at N1—have demonstrated moderate antibacterial activity against Gram-positive bacterial strains including Staphylococcus aureus and Bacillus subtilis. Three tested compounds (9e, 11b, and 11f) exhibited moderate antibacterial activity, while one compound (9g) showed moderate antifungal activity against Aspergillus niger and Aspergillus flavus [1]. The 4-formyl group serves as the essential synthetic precursor for accessing these bioactive carboxylic acid and carbothioamide derivatives via established oxidation and functional group interconversion procedures [1]. Ethyl 4-formyl-1H-pyrazole-3-carboxylate itself was not directly tested in this study, but its 4-formyl functionality is the requisite starting point for generating the active derivatives.

Antibacterial Gram-positive bacteria Pyrazole-4-carboxylic acid SAR Benzenesulfonamide

Validated Application Scenarios for Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate (CAS 179692-09-2) in Research and Industrial Chemistry


Medicinal Chemistry: Scaffold Diversification via N1-Functionalization for Pyrazole Library Synthesis

The unsubstituted NH at N1 of ethyl 4-formyl-1H-pyrazole-3-carboxylate provides a universal entry point for generating diverse N1-substituted 4-formylpyrazole-3-carboxylate libraries through N-alkylation or N-arylation reactions [1]. This approach, demonstrated in the synthesis of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates from aromatic amines via diazonium salts [2], enables medicinal chemists to explore structure-activity relationships (SAR) across N1 substitution while preserving the bifunctional aldehyde-ester core for subsequent scaffold elaboration [1].

Agrochemical Intermediates: Precursor to Fungicidal Pyrazole Derivatives and Calcium Channel Modulator Scaffolds

The 4-formylpyrazole-3-carboxylate scaffold serves as a precursor for fungicidal agents, as evidenced by the fungicidal activity observed in 1-(2,4-dinitrophenyl)-4-formylpyrazole-3-carboxylate [1]. The same scaffold has been utilized in the synthesis of potential calcium channel blockers (4-(3-carboxypyrazol-4-yl)-1,4-dihydropyridines), demonstrating the scaffold's versatility for generating bioactive molecules relevant to both agrochemical and pharmaceutical applications [1].

Heterocyclic Synthesis: Construction of Pyrazole-Fused Polycyclic Frameworks via Aldehyde-Based Condensation Cascades

The aldehyde functionality at the C4 position enables condensation reactions that are foundational to constructing pyrazole-fused heterocyclic systems. The compound's classification as an AXB3 Aldo-X bifunctional building block explicitly references its utility in generating complex pyrazole-based molecular frameworks through sequential organic transformations, including the synthesis of thieno[3,4-c]pyrazole fused systems and pyrazolo[3,4-d]pyridazin-7-one derivatives [1][2].

Antibacterial Lead Optimization: Synthesis of 4-Carboxylic Acid and 4-Carbothioamide Pyrazole Derivatives for Gram-Positive Pathogen Targeting

The 4-formyl group provides the requisite synthetic handle for generating pyrazole-4-carboxylic acids and pyrazole-4-carbothioamides that exhibit moderate antibacterial activity against Gram-positive pathogens including S. aureus and B. subtilis [1]. Programs targeting antibacterial lead identification or optimization can employ ethyl 4-formyl-1H-pyrazole-3-carboxylate as the starting material for synthesizing and evaluating new 4-functionalized pyrazole derivatives bearing diverse N1 and C3 substitution patterns [1].

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